Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17199269
InChI: InChI=1S/C10H18O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h8-9,11H,2-7H2,1H3
SMILES:
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate

CAS No.:

Cat. No.: VC17199269

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate -

Specification

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate
Standard InChI InChI=1S/C10H18O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h8-9,11H,2-7H2,1H3
Standard InChI Key BVTLAUXYAQTURW-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CCC(CC1)CCO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate features a six-membered cyclohexane ring substituted with two functional groups: a methyl carboxylate at position 1 and a 2-hydroxyethyl group at position 4. The cyclohexane ring adopts a chair conformation, minimizing steric strain, while the spatial arrangement of substituents influences its physicochemical behavior. The hydroxyethyl group (–CH₂CH₂OH) introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic methyl ester moiety. This amphiphilic character enhances solubility in both polar and nonpolar solvents, making it versatile for synthetic applications.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₈O₃
Molecular Weight186.25 g/mol
IUPAC Namemethyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate
CAS Number865459-94-5
DensityNot Available
Boiling PointNot Available

Isomerism and Structural Analogues

Positional isomerism arises in analogues such as methyl 1-(2-hydroxyethyl)cyclohexane-1-carboxylate, where the hydroxyethyl group occupies the 1-position adjacent to the carboxylate . This subtle structural difference significantly alters reactivity; for instance, steric hindrance near the ester group in the 1,1-disubstituted isomer may reduce hydrolysis rates compared to the 1,4-disubstituted variant . Computational studies using tools like density functional theory (DFT) could further elucidate electronic and steric effects governing these disparities.

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is synthesized via esterification of 4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid with methanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyze the reaction, driving it to completion through azeotropic removal of water. Typical conditions involve refluxing equimolar amounts of the carboxylic acid and methanol in toluene, yielding the ester in >80% purity after column chromatography.

Table 2: Representative Synthesis Conditions

ReactantCatalystSolventTemperatureYield
4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acidH₂SO₄TolueneReflux80–85%

Derivative Formation

The hydroxyethyl group serves as a handle for further functionalization. For example, bromination using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane converts the hydroxyl to a bromide, enabling nucleophilic substitution reactions . Such derivatives are valuable intermediates in pharmaceuticals, as evidenced by their use in synthesizing piperazine-based drug candidates .

Reactivity and Mechanistic Insights

Hydrolysis and Ester Stability

The methyl ester undergoes hydrolysis in aqueous acidic or basic conditions, yielding 4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid. Under basic conditions (e.g., NaOH), the reaction proceeds via nucleophilic attack of hydroxide at the carbonyl carbon, while acid-catalyzed hydrolysis involves protonation of the ester oxygen. The hydroxyethyl group’s electron-donating effects slightly enhance ester stability compared to unsubstituted cyclohexane carboxylates.

Oxidation and Reduction

Selective oxidation of the hydroxyethyl group’s primary alcohol to a carboxylic acid is achievable using Jones reagent (CrO₃/H₂SO₄), forming 4-(2-carboxyethyl)cyclohexane-1-carboxylate. Conversely, reduction of the ester to a primary alcohol (via LiAlH₄) is less common due to competing reduction of the cyclohexane ring.

Applications in Medicinal and Industrial Chemistry

Pharmaceutical Intermediates

The compound’s bifunctional structure makes it a precursor for bioactive molecules. For instance, coupling the hydroxyethyl group with amines via Mitsunobu reactions generates ether-linked derivatives, which have shown preliminary activity as kinase inhibitors in cancer research. Additionally, its ester group can be hydrolyzed to introduce carboxylate functionalities for metal-organic frameworks (MOFs) used in drug delivery.

Polymer Chemistry

In polymer synthesis, methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate acts as a monomer for polyesters and polycarbonates. Copolymerization with lactides or glycolides enhances material hydrophilicity, improving biodegradability in biomedical applications.

Comparative Analysis with Structural Analogues

Methyl 1-(2-Hydroxyethyl)cyclohexane-1-carboxylate

This positional isomer, with both substituents at the 1-position, exhibits reduced solubility in polar solvents due to increased hydrophobicity . Its steric profile also hinders enzymatic interactions, limiting its utility in medicinal chemistry compared to the 1,4-isomer .

Piperazine-Based Analogues

Compounds like tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate share similar hydroxyethyl motifs but feature nitrogen-containing heterocycles. These analogues are pivotal in synthesizing antipsychotic drugs, highlighting the broader applicability of hydroxyethyl-substituted carboxylates .

Future Directions and Research Opportunities

Catalytic Asymmetric Synthesis

Developing enantioselective routes to access chiral derivatives could unlock applications in asymmetric catalysis. For example, transition-metal complexes incorporating the compound as a ligand may enhance stereocontrol in C–H activation reactions.

Bioconjugation Strategies

Exploiting the hydroxyethyl group for bioconjugation with proteins or antibodies offers avenues for targeted drug delivery systems. Site-specific modification using click chemistry (e.g., azide-alkyne cycloaddition) is a promising area of exploration.

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